11-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that features a unique tricyclic structureThe presence of the benzimidazole moiety within its structure suggests potential biological activity, as benzimidazole derivatives are known for their diverse pharmacological properties .
Mechanism of Action
Target of action
Compounds containing benzimidazole and indole moieties have been found to interact with a variety of targets, including bacterial cell division protein FtsZ , and various enzymes and receptors in the human body .
Mode of action
The mode of action of these compounds can vary widely depending on the specific derivative and target. For example, some benzimidazole derivatives have been found to inhibit the growth of bacteria by interfering with the function of the FtsZ protein .
Biochemical pathways
These compounds can affect a variety of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, and antitumor activities, suggesting that they may interact with multiple pathways related to these processes .
Pharmacokinetics
The ADME properties of these compounds can also vary widely. Many benzimidazole and indole derivatives are highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of these compounds can include the inhibition of bacterial growth, reduction of inflammation, and inhibition of tumor growth .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
11-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of reduced tricyclic structures .
Scientific Research Applications
11-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial and anticancer agents.
Medicine: The benzimidazole moiety is known for its pharmacological properties, and derivatives of this compound may exhibit therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with known pharmacological properties.
Tricyclic Compounds: Other tricyclic compounds with different substituents may exhibit similar or distinct biological activities.
Uniqueness
11-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is unique due to its specific tricyclic structure and the presence of the benzimidazole moiety. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
11-[2-(benzimidazol-1-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19-7-3-6-17-15-8-14(10-24(17)19)9-22(11-15)20(26)12-23-13-21-16-4-1-2-5-18(16)23/h1-7,13-15H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMJSOQSWWZZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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